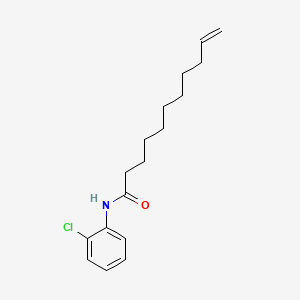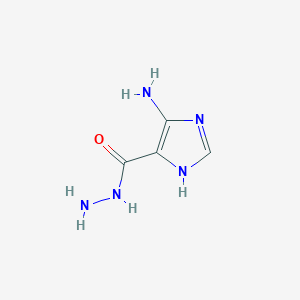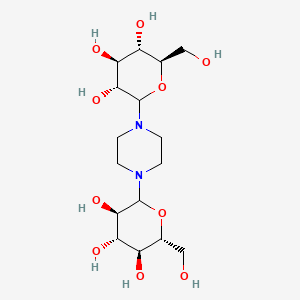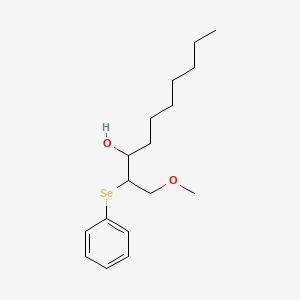
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide is a quaternary ammonium compound with the molecular formula C23H42N.I. It is known for its surfactant properties and is used in various scientific and industrial applications. The compound is characterized by a long hexadecyl chain attached to a pyridinium ring, which contributes to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide can be synthesized through a quaternization reaction. The process typically involves the reaction of 2,4-dimethylpyridine with hexadecyl iodide in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under reflux conditions for several hours to ensure complete quaternization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine structure.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium nitrogen, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions include pyridine N-oxides, dihydropyridines, and various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between hydrophilic and hydrophobic reactants.
Biology: The compound is employed in the study of cell membranes due to its surfactant properties, which help in the solubilization of membrane proteins.
Industry: The compound is used in the formulation of detergents and emulsifiers, enhancing the stability and performance of various products.
Wirkmechanismus
The mechanism of action of 1-hexadecyl-2,4-dimethylpyridin-1-ium iodide is primarily based on its surfactant properties. The long hydrophobic hexadecyl chain interacts with hydrophobic substances, while the positively charged pyridinium ring interacts with hydrophilic substances. This dual interaction facilitates the formation of micelles, which can encapsulate and transport hydrophobic molecules in aqueous environments.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethylpyridinium iodide: This compound lacks the long hexadecyl chain, making it less effective as a surfactant.
Cetylpyridinium chloride: Similar in structure but with a chloride ion instead of iodide, it is commonly used in mouthwashes and antiseptics.
Uniqueness: 1-Hexadecyl-2,4-dimethylpyridin-1-ium iodide is unique due to its combination of a long hydrophobic chain and a positively charged pyridinium ring, which provides superior surfactant properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
78191-89-6 |
|---|---|
Molekularformel |
C23H42IN |
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
1-hexadecyl-2,4-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C23H42N.HI/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24-20-18-22(2)21-23(24)3;/h18,20-21H,4-17,19H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WZVMUASQFNKICQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=C(C=C(C=C1)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexakis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14438392.png)
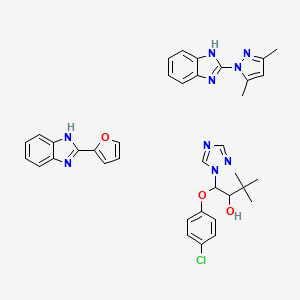
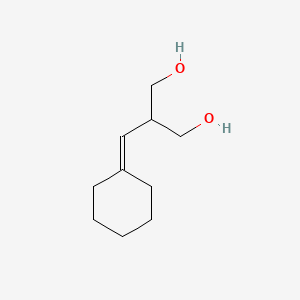
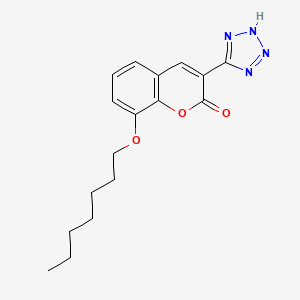


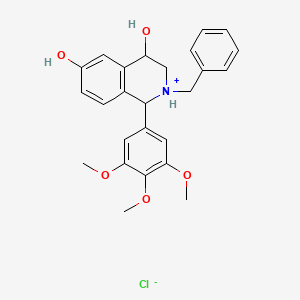
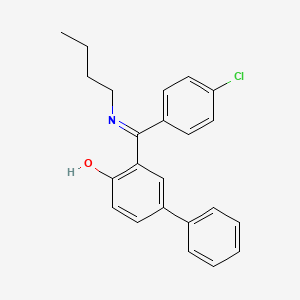

![3-(Bromomethyl)-2,2-dimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14438453.png)
